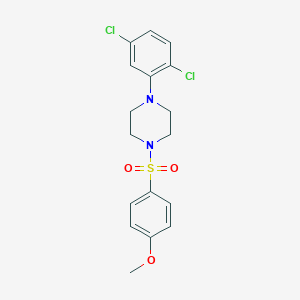
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole, also known as DBDSMP, is a chemical compound that has gained importance in scientific research due to its potential applications in various fields. This compound belongs to the family of pyrazoles and is synthesized using specific methods that involve the reaction of various reagents.
作用機序
The mechanism of action of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole is not fully understood, but it is believed to involve the inhibition of specific enzymes such as COX-2 and carbonic anhydrase. 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has been shown to bind to the active site of these enzymes and prevent their activity. The binding of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole to these enzymes is believed to be reversible, which allows for its potential use as a drug or inhibitor.
Biochemical and Physiological Effects
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has been shown to reduce inflammation and tumor growth. 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has also been shown to inhibit the activity of carbonic anhydrase, which has potential applications in the treatment of conditions such as glaucoma and epilepsy.
実験室実験の利点と制限
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has advantages such as high selectivity, low toxicity, and stability. These properties make it a suitable candidate for use in various lab experiments such as catalysis and material science. However, the synthesis of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole can be challenging and requires specific reagents and conditions. The purity of the compound can also be difficult to achieve, which can affect the reproducibility of results.
将来の方向性
There are several future directions for the research of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole. One direction is the investigation of its potential as a drug or inhibitor for specific enzymes such as COX-2 and carbonic anhydrase. Another direction is the synthesis of novel MOFs using 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole as a ligand. The use of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole as a catalyst in various reactions is also an area of interest for future research. Additionally, the improvement of the synthesis method and purification of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole can lead to more consistent and reproducible results in lab experiments.
合成法
The synthesis of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. This reaction results in the formation of 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole as a yellow crystalline solid. The purity of the compound can be improved by recrystallization using solvents such as ethanol or acetone.
科学的研究の応用
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has potential applications in various fields of scientific research such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has been reported to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has also been investigated as a potential inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and fluid secretion.
In material science, 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has been shown to form stable MOFs with various metal ions such as copper, zinc, and nickel.
In catalysis, 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has been used as a catalyst in various reactions such as the synthesis of pyrazoles and the oxidation of alcohols. 1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole has been shown to be an efficient catalyst in these reactions and has advantages such as high selectivity and low toxicity.
特性
IUPAC Name |
1-(2,5-dibromophenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)11-6-9(12)3-4-10(11)13/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLOKNPNBXTNPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dibromophenyl)sulfonyl-3,5-dimethylpyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


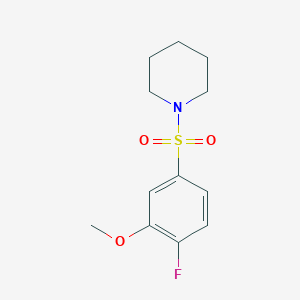
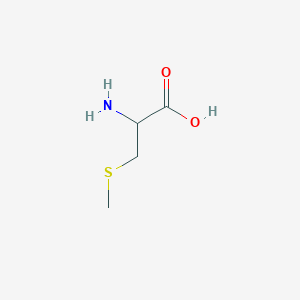
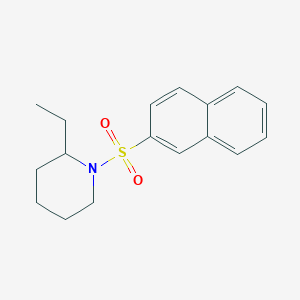
![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351843.png)
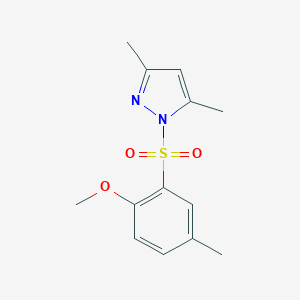
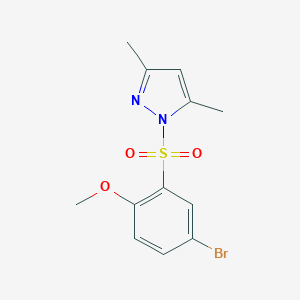

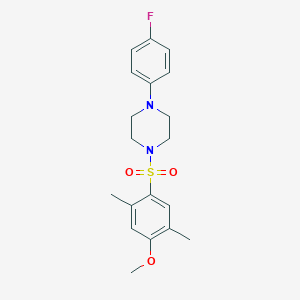
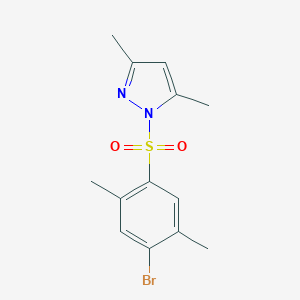
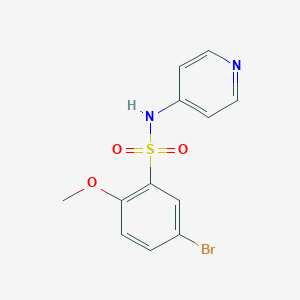
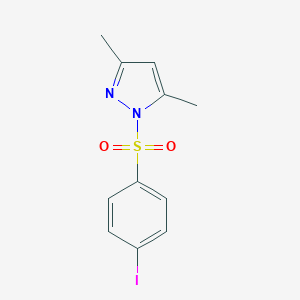
![1-(2,6-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B351861.png)
